IGP-5

mGPDH mitochondrial respiration enzyme inhibition

IGP-5 is a cell-permeable mitochondrial mGPDH inhibitor with ~6x greater potency than iGP-1, achieving complete target engagement at 5-10 µM. Its potency minimizes DMSO effects. For selective inhibition, use at ≤8 µM. Procure this 98% pure, NMR-validated compound as a reference standard in SAR studies or to suppress mGPDH-mediated ROS production.

Molecular Formula C21H17N3O3
Molecular Weight 359.4 g/mol
Cat. No. B1674427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIGP-5
SynonymsiGP-5;  iGP 5;  iGP5; 
Molecular FormulaC21H17N3O3
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=C(C=C4)NC(=O)CCC(=O)O
InChIInChI=1S/C21H17N3O3/c25-19(9-10-20(26)27)22-16-7-5-13(6-8-16)21-23-17-11-14-3-1-2-4-15(14)12-18(17)24-21/h1-8,11-12H,9-10H2,(H,22,25)(H,23,24)(H,26,27)
InChIKeyMNDGQXCAUYSTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

IGP-5 mGPDH Inhibitor: Chemical Identity and Core Characteristics for Research Procurement


IGP-5 (CAS: 351978-83-1; IUPAC: 4-[4-(1H-benzo[f]benzimidazol-2-yl)anilino]-4-oxobutanoic acid; C21H17N3O3; MW: 359.38 g/mol) is a cell-permeable small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a ubiquinone-linked enzyme of the mitochondrial inner membrane . It belongs to the benzimidazole-phenyl-succinamide structural class and was discovered through small-molecule screening as a novel mGPDH inhibitor tool compound [1]. iGP-5 acts as a mixed inhibitor with reported IC₅₀ values ranging from approximately 0.7 to 1.0 µM depending on the assay endpoint [2].

Why iGP-5 Cannot Be Simply Substituted with iGP-1 in mGPDH Research


Although both iGP-5 and iGP-1 are cell-permeant mGPDH inhibitors belonging to the same benzimidazole-phenyl-succinamide class [1], they exhibit distinct potency-selectivity profiles that preclude interchangeable use. iGP-5 demonstrates approximately 6-fold greater inhibitory potency against mGPDH enzymatic activity (IC₅₀ = 1.0 µM versus 6.0 µM for iGP-1) [2]. However, this enhanced potency comes with reduced target selectivity: at concentrations ≥25 µM, iGP-5 significantly decreases mitochondrial respiration driven by glycerol phosphate, whereas at 80 µM it also suppresses respiration on pyruvate/malate [3]. In contrast, iGP-1 maintains substrate specificity even at 80 µM without altering respiration on other substrates [4]. Consequently, substitution of iGP-5 with iGP-1 would sacrifice potency, while substituting iGP-1 with iGP-5 would compromise selectivity—each outcome fundamentally altering the experimental interpretation of mGPDH-dependent phenomena.

iGP-5 vs. iGP-1: Head-to-Head Quantitative Differentiation for mGPDH Inhibitor Selection


Enzymatic Activity Inhibition: iGP-5 vs. iGP-1 Potency Comparison

iGP-5 is a more potent inhibitor of mGPDH enzymatic activity than iGP-1. Direct head-to-head comparison in a microplate assay using purified mGPDH demonstrated an IC₅₀ of 1.0 µM for iGP-5 versus 6.0 µM for iGP-1, representing a 6-fold difference in potency [1].

mGPDH mitochondrial respiration enzyme inhibition

H₂O₂ Production Inhibition: iGP-5 vs. iGP-1 Potency Differential

iGP-5 inhibits mGPDH-mediated H₂O₂ production with substantially greater potency than iGP-1. In a microplate assay measuring H₂O₂ generation from mGPDH, iGP-5 exhibited an IC₅₀ of 1.0 µM compared to 14.2 µM for iGP-1, a 14.2-fold potency advantage [1].

reactive oxygen species ROS H2O2 mitochondrial redox

Substrate Selectivity: iGP-5 Off-Target Respiratory Effects vs. iGP-1

iGP-5 demonstrates reduced substrate selectivity compared to iGP-1. At 25 µM, iGP-5 significantly decreases glycerol phosphate-dependent state 3 respiration; at 80 µM, it additionally significantly reduces state 3 respiration with pyruvate and malate as substrates [1]. In contrast, iGP-1 significantly decreases glycerol phosphate-dependent respiration at 25 and 80 µM without altering respiration on other substrates (pyruvate/malate, glutamate/malate, succinate) at any tested concentration up to 80 µM [2]. Both compounds show no significant effects at 2.5 and 8 µM [3].

mitochondrial selectivity respiration off-target effects

Purity and QC Specifications Across Commercial Sources

Commercial suppliers offer iGP-5 with varying purity specifications and QC documentation. InvivoChem provides iGP-5 at ≥98% purity [1]; AbMole offers the compound with a QC standard of >95.0% and includes H-NMR confirmation of structural consistency ; TargetMol and other vendors list the compound without explicit purity specifications in public product pages [2].

quality control purity procurement vendor comparison

Structural Basis for Potency-Selectivity Trade-off

Structure-activity relationship analysis identified the benzimidazole-phenyl-succinamide core as essential for mGPDH inhibition, while modifications to the benzimidazole ring system modulate both potency and off-target effects [1]. iGP-5 incorporates a benzo[f]benzimidazole (naphthoimidazole) moiety, an extended aromatic system compared to the benzimidazole core of iGP-1 [2]. This structural extension correlates with enhanced potency but diminished selectivity, consistent with the hypothesis that increased hydrophobic interactions with the mGPDH active site come at the cost of promiscuous binding to other ubiquinone-binding sites in the electron transport chain [3].

structure-activity relationship SAR benzimidazole inhibitor design

Research Tool Validation Status and Literature Follow-up

iGP-5 has been characterized as a research tool compound with no reported follow-up studies validating its in vivo utility. A 2020 review on cancer redox landscape targeting noted that despite iGP-1 and iGP-5 being reported as potent mGPDH inhibitors, 'reports...were never followed up' [1]. In the original characterization study, iGP-5 demonstrated cell permeability in live-cell imaging assays but was not evaluated in animal models, whereas iGP-1 was further validated in intact synaptosomes [2].

tool compound validation chemical probe research reproducibility

Recommended Research Applications for iGP-5 Based on Quantitative Differentiation


High-Potency mGPDH Inhibition at Low Micromolar Concentrations

iGP-5 is optimally deployed when maximal mGPDH inhibition is required at the lowest possible compound concentration. With an IC₅₀ of 1.0 µM for both enzymatic activity and H₂O₂ production, iGP-5 achieves >6-fold greater potency than iGP-1 (IC₅₀ = 6.0–14.2 µM) [1]. This potency advantage enables complete mGPDH inhibition at 5–10 µM iGP-5, whereas iGP-1 requires 30–70 µM for equivalent target engagement. The lower working concentration minimizes DMSO vehicle effects and reduces the probability of compound precipitation in aqueous assay buffers. This scenario applies to microplate-based enzymatic assays, isolated mitochondrial studies, and any application where the glycerol phosphate shuttle is the primary pathway under investigation [2].

Selectivity-Constrained mGPDH Studies (≤8 µM Working Range)

For experiments requiring selective mGPDH inhibition without confounding off-target mitochondrial effects, iGP-5 should be used at concentrations ≤8 µM. At 2.5 and 8 µM, iGP-5 produces no significant effects on mitochondrial membrane potential or respiration driven by any substrate other than glycerol phosphate [1]. This narrow selectivity window contrasts with iGP-1, which maintains substrate specificity up to 80 µM [2]. Researchers selecting iGP-5 for these applications must rigorously validate that observed phenotypic changes are reversed by exogenous glycerol-3-phosphate supplementation or phenocopied by genetic mGPDH ablation, given the compound's loss of selectivity above 8 µM. This scenario is appropriate for short-term mitochondrial respiration studies and acute cell-based assays where target validation is built into the experimental design [3].

mGPDH-Derived ROS Production Ablation in Redox Biology

iGP-5 is particularly suited for studies requiring complete suppression of mGPDH-mediated reactive oxygen species production. The compound inhibits mGPDH H₂O₂ production with an IC₅₀ of 1.0 µM, representing a 14.2-fold potency advantage over iGP-1 (IC₅₀ = 14.2 µM) [1]. This differential is larger than for enzymatic activity (6-fold), suggesting iGP-5 may differentially affect ROS-generating versus electron-transfer functions of mGPDH. Applications include mapping the contribution of mGPDH to cellular H₂O₂ pools, investigating the role of glycerol phosphate shuttle-derived ROS in signaling pathways, and studying redox-dependent pathologies where mGPDH has been implicated. The compound's concurrent effects on other ROS-producing sites at higher concentrations [2] necessitate careful concentration-response analysis to distinguish mGPDH-specific from off-target ROS modulation [3].

Structure-Activity Relationship and Chemical Probe Development

iGP-5 serves as a key comparator compound in SAR studies of benzimidazole-phenyl-succinamide mGPDH inhibitors. Its benzo[f]benzimidazole core, representing an extended aromatic system relative to the benzimidazole core of iGP-1 [1], provides a structural anchor for exploring the relationship between hydrophobic interactions, potency, and selectivity. Procurement of iGP-5 alongside iGP-1 enables researchers to empirically validate computational docking predictions and to calibrate the selectivity window of novel analogs. The compound's commercial availability with ≥98% purity and H-NMR confirmation [2] supports its use as a reference standard in medicinal chemistry campaigns. However, users should note the limited follow-up literature on iGP-5 [3] and design validation studies accordingly when establishing the compound as a chemical probe in new biological contexts [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for IGP-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.